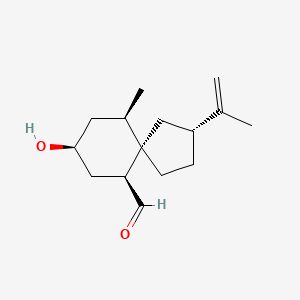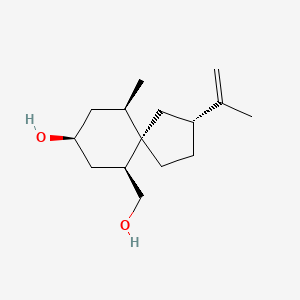
Linaclotide acetate
Descripción general
Descripción
El acetato de linaclotida es un péptido cíclico sintético de 14 aminoácidos que se utiliza principalmente para el tratamiento de diversos tipos de estreñimiento, incluido el síndrome del intestino irritable con estreñimiento, el estreñimiento idiopático y el estreñimiento funcional . Es un agonista de la guanilato ciclasa-C que imita la acción de péptidos endógenos como la guanilina y la uroguanilina . El acetato de linaclotida fue aprobado por primera vez por la FDA el 30 de agosto de 2012, y desde entonces ha obtenido la aprobación en otras regiones, incluidas Europa y Canadá .
Métodos De Preparación
El acetato de linaclotida se sintetiza mediante la síntesis de péptidos en fase sólida (SPPS), un método que permite la adición secuencial de aminoácidos a una cadena peptídica en crecimiento . El proceso implica los siguientes pasos:
Síntesis de péptidos lineales: El péptido lineal se ensambla en un soporte de resina sólida utilizando aminoácidos protegidos.
Escisión y desprotección: El péptido se escinde de la resina y se desprotege para producir el péptido lineal.
Purificación: El péptido bruto se purifica utilizando cromatografía líquida de alta resolución de fase inversa (RP-HPLC) para lograr una alta pureza.
Los métodos de producción industrial implican la ampliación del proceso SPPS y la optimización de las condiciones de reacción para garantizar la coherencia y el rendimiento .
Análisis De Reacciones Químicas
El acetato de linaclotida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: La formación de puentes disulfuro entre los residuos de cisteína es un paso clave en su síntesis.
Sustitución: Los residuos de aminoácidos pueden sustituirse durante la síntesis para modificar las propiedades del péptido.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el aire y grupos protectores específicos para aminoácidos . Los principales productos formados a partir de estas reacciones son el péptido cíclico con tres puentes disulfuro, que es esencial para su actividad biológica .
Aplicaciones Científicas De Investigación
El acetato de linaclotida tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
El acetato de linaclotida ejerce sus efectos uniéndose y activando los receptores de guanilato ciclasa-C (GC-C) en la superficie luminal de las células epiteliales intestinales . Esta activación conduce a un aumento de los niveles intracelulares y extracelulares de monofosfato cíclico de guanosina (cGMP) . Los niveles elevados de cGMP estimulan la secreción de cloruro y bicarbonato hacia la luz intestinal a través del canal iónico del regulador de la conductancia transmembrana de la fibrosis quística (CFTR), lo que da como resultado un aumento del fluido intestinal y un tránsito acelerado . Además, el aumento del cGMP extracelular reduce la actividad de los nervios sensibles al dolor, aliviando el dolor abdominal .
Comparación Con Compuestos Similares
El acetato de linaclotida está estructuralmente relacionado con péptidos endógenos como la guanilina y la uroguanilina, que también activan los receptores GC-C . El acetato de linaclotida es único en su alta potencia y selectividad para GC-C, lo que lo hace particularmente eficaz para tratar trastornos relacionados con el estreñimiento . Compuestos similares incluyen:
Plecanatida: Otro agonista de GC-C utilizado para indicaciones similares pero con una secuencia de aminoácidos ligeramente diferente.
Uroguanilina: Un péptido endógeno que activa GC-C pero es menos potente que el acetato de linaclotida.
Guanilina: Otro péptido endógeno con funciones similares pero diferente potencia y estabilidad.
La estructura única y la alta selectividad del acetato de linaclotida para GC-C lo convierten en un valioso agente terapéutico para trastornos gastrointestinales.
Propiedades
IUPAC Name |
acetic acid;(2S)-2-[[(1R,4S,7S,13S,16R,21R,24R,27S,30S,33R,38R,44S)-21-amino-13-(2-amino-2-oxoethyl)-27-(2-carboxyethyl)-44-[(1R)-1-hydroxyethyl]-30-[(4-hydroxyphenyl)methyl]-4-methyl-3,6,12,15,22,25,28,31,40,43,46,51-dodecaoxo-18,19,35,36,48,49-hexathia-2,5,11,14,23,26,29,32,39,42,45,52-dodecazatetracyclo[22.22.4.216,33.07,11]dopentacontane-38-carbonyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C59H79N15O21S6.C2H4O2/c1-26-47(82)69-41-25-101-99-22-38-52(87)65-33(13-14-45(80)81)49(84)66-34(16-28-5-9-30(76)10-6-28)50(85)71-40(54(89)72-39(23-97-96-20-32(60)48(83)70-38)53(88)67-35(18-43(61)78)58(93)74-15-3-4-42(74)56(91)63-26)24-100-98-21-37(64-44(79)19-62-57(92)46(27(2)75)73-55(41)90)51(86)68-36(59(94)95)17-29-7-11-31(77)12-8-29;1-2(3)4/h5-12,26-27,32-42,46,75-77H,3-4,13-25,60H2,1-2H3,(H2,61,78)(H,62,92)(H,63,91)(H,64,79)(H,65,87)(H,66,84)(H,67,88)(H,68,86)(H,69,82)(H,70,83)(H,71,85)(H,72,89)(H,73,90)(H,80,81)(H,94,95);1H3,(H,3,4)/t26-,27+,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,46-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWFNVZFWXXEJKL-YZDVLOIKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)C(=O)NC(CSSCC(C(=O)N3)N)C(=O)NC(C(=O)N5CCCC5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)C(=O)N[C@@H](CSSC[C@@H](C(=O)N3)N)C(=O)N[C@H](C(=O)N5CCC[C@H]5C(=O)N1)CC(=O)N)CC6=CC=C(C=C6)O)CCC(=O)O.CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C61H83N15O23S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583223 | |
| Record name | PUBCHEM_16158207 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1586.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
851199-60-5 | |
| Record name | PUBCHEM_16158207 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60583223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


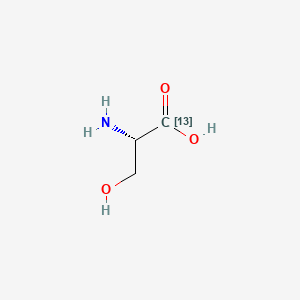
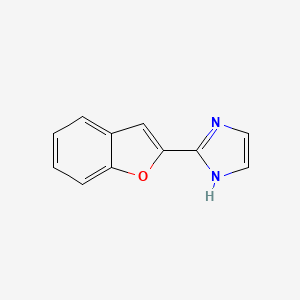
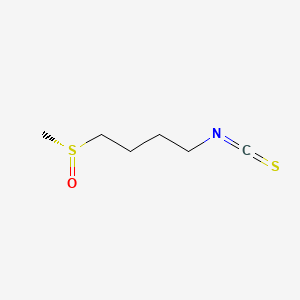
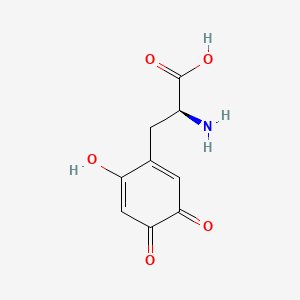
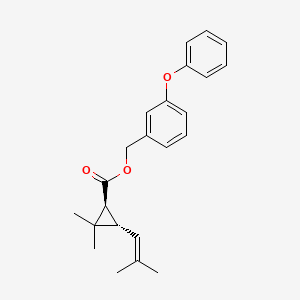
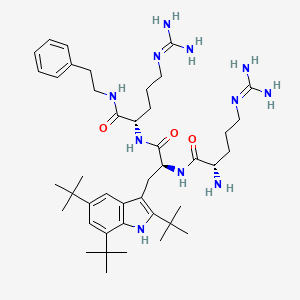

![5-[2-(3-azidophenyl)ethyl-methylamino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride](/img/structure/B1675342.png)
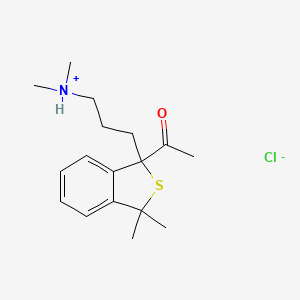
![Benzamide, 4-[(3,3-dimethyl-1-oxobutyl)amino]-3,5-difluoro-N-2-thiazolyl-](/img/structure/B1675344.png)

